(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
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Overview
Description
"(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" is an organic compound known for its complex structure, combining pyrido[4,3-d]pyrimidine and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" typically involves multi-step organic synthesis:
Formation of the pyrido[4,3-d]pyrimidine core: : The reaction generally starts with a pyridine and a suitable amine in the presence of a catalyst.
Cyclization: : The intermediate compound undergoes cyclization to form the pyrido[4,3-d]pyrimidine ring system.
Attachment of the benzo[d]thiazole: : The final step involves coupling the pyrido[4,3-d]pyrimidine system with 2-ethylbenzo[d]thiazole through a methanone bridge, typically using a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production would involve:
Optimization of reaction conditions: : Scale-up reactions may require catalyst optimization and solvent system selection.
Purification and isolation: : Techniques such as recrystallization and column chromatography are crucial for isolating the compound in high purity.
Quality control: : Ensuring consistent product quality through analytical techniques like NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones when the thiazole ring is involved.
Reduction: : Reduction can affect the methanone bridge or the nitrogen-containing rings, leading to various reduced derivatives.
Substitution: : The compound's structure allows for various electrophilic and nucleophilic substitution reactions, particularly on the benzo[d]thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction reagents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Substitution reagents: : Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution
Major Products Formed
Sulfoxides and sulfones: : Through oxidation
Reduced methanone derivatives: : Through reduction
Substituted derivatives: : Via electrophilic and nucleophilic substitutions
Scientific Research Applications
Chemistry
Ligand design: : Used in coordination chemistry for the design of metal complexes.
Catalysis: : Its derivatives can act as catalysts in organic reactions.
Biology
Enzyme inhibition: : Potential use in the design of inhibitors for enzymes like kinases and phosphatases.
Drug development: : Basis for developing therapeutic agents targeting specific pathways.
Medicine
Anticancer research: : Studies have explored its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Antimicrobial research: : Exhibits antibacterial and antifungal properties, making it a candidate for new antimicrobial drugs.
Industry
Material science: : Utilized in the development of new materials with specific electronic properties.
Polymer science: : Incorporated into polymers to enhance their thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action for "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" involves interaction with molecular targets such as enzymes and receptors. Its effects can be attributed to:
Molecular interactions: : Binding to specific active sites on target proteins.
Pathway modulation: : Influencing signaling pathways critical for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidine derivatives: : Share the core pyrimidine structure and exhibit similar biological activities.
Benzo[d]thiazole derivatives: : Known for their antimicrobial and anticancer properties.
Uniqueness
"(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" stands out due to its hybrid structure, combining two pharmacophores, offering dual-target activity and enhancing its therapeutic potential.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-ethyl-1,3-benzothiazol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-16-20-14-4-3-11(7-15(14)23-16)17(22)21-6-5-13-12(9-21)8-18-10-19-13/h3-4,7-8,10H,2,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUDBMBZYMTDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC4=NC=NC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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